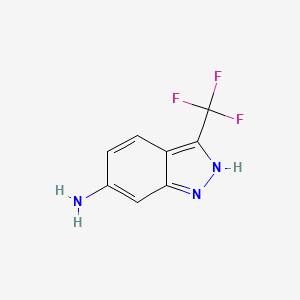

3-(trifluoromethyl)-1H-indazole-6-amine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-5-2-1-4(12)3-6(5)13-14-7/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNTXIWVDULHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and applications of 3-(trifluoromethyl)-1H-indazole-6-amine and its analogs:

Key Observations:

- Substituent Position: The trifluoromethyl group at position 3 (vs.

- Electron-Withdrawing Effects : -CF₃ (stronger electron-withdrawing) vs. -Cl or -CH₃ modulates ring electrophilicity, affecting reactivity in substitution reactions .

- Lipophilicity : The -CF₃ group increases logP compared to -Cl or -CH₃, enhancing membrane permeability and bioavailability .

Industrial and Commercial Relevance

- Pharmaceutical Intermediates : Trifluoromethyl indazoles are prioritized in drug discovery for their optimized pharmacokinetics .

- Scalability: notes production scales up to kilograms for trifluoromethyl indazoles, underscoring industrial viability.

- Regulatory Considerations : Fluorinated compounds often require rigorous toxicity profiling due to persistence concerns (inferred from ) .

Preparation Methods

Reaction Scheme and Mechanism

The primary synthetic route to 3-(trifluoromethyl)-1H-indazole-6-amine involves diazotization of 2-amino-4-trifluoromethylbenzonitrile followed by tin(II)-mediated cyclization (Figure 1). The process proceeds through the following steps:

-

Diazotization : Treatment of 2-amino-4-trifluoromethylbenzonitrile with sodium nitrite (NaNO₂) in concentrated hydrochloric acid generates a diazonium salt intermediate.

-

Cyclization : The diazonium salt undergoes intramolecular cyclization in the presence of stannous chloride (SnCl₂), forming the indazole core.

-

Workup and Purification : Alkaline hydrolysis and recrystallization from benzene yield the final product.

Figure 1: Reaction pathway for the synthesis of 3-(trifluoromethyl)-1H-indazole-6-amine.

Detailed Procedure and Conditions

A representative protocol from U.S. Patent US28939 (1976) outlines the following optimized conditions:

-

Starting Material : 18.6 g (0.1 mol) of 2-amino-4-trifluoromethylbenzonitrile.

-

Diazotization : Addition of 8.0 g NaNO₂ in aqueous solution to a mixture of the starting material and 120 mL concentrated HCl at 0°C.

-

Cyclization : Dropwise addition of the diazo solution to 152 g SnCl₂ in HCl at 0°C, followed by stirring for several hours.

-

Isolation : Filtration, boiling water treatment, alkalization, and recrystallization from benzene.

Key Parameters :

-

Temperature control (0°C) is critical to avoid side reactions.

-

SnCl₂ acts as both a reducing agent and cyclization promoter.

-

The use of benzene for recrystallization ensures high purity (reported m.p. 168–169°C).

Alternative Synthetic Routes

Reductive Amination of Nitro Precursors

Reduction of a nitro group at the 6-position offers another theoretical pathway. For instance, catalytic hydrogenation of 6-nitro-3-(trifluoromethyl)-1H-indazole (using H₂/Pd-C) could yield the target amine. This method remains unexplored in the literature but aligns with established indazole functionalization strategies.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization-Cyclization | High purity, one-pot synthesis | Use of toxic SnCl₂, low yields |

| Cross-Coupling | Modular, tunable substituents | Requires halogenated precursors, multi-step |

| Reductive Amination | Mild conditions, avoids diazonium intermediates | Dependent on nitro precursor availability |

Industrial Production Considerations

Scalability of the diazotization-cyclization method faces challenges due to:

Q & A

Basic: What are the optimized synthetic routes for 3-(trifluoromethyl)-1H-indazole-6-amine, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves nitro reduction and functional group manipulation. For example, 3-methyl-6-nitro-1H-indazole (a precursor) can be prepared via alkylation using dimethyl carbonate in DMF at 353 K, followed by silica gel chromatography to isolate isomers . The trifluoromethyl group is introduced via electrophilic substitution or coupling reactions using 3-(trifluoromethyl)aniline hydrochloride as a precursor . Key intermediates (e.g., nitro derivatives) are characterized by LC-MS, NMR, and X-ray crystallography to confirm regiochemistry and purity .

Basic: How is the structural integrity of 3-(trifluoromethyl)-1H-indazole-6-amine validated in crystallographic studies?

Methodological Answer:

X-ray crystallography is the gold standard. For related indazole derivatives (e.g., 1,3-dimethyl-1H-indazol-6-amine), single-crystal diffraction data are collected at 296 K using Mo-Kα radiation. Structural parameters (bond lengths, angles, and hydrogen-bonding networks) are analyzed with software like SHELXS-97 to confirm the indazole core and trifluoromethyl positioning .

Basic: What reduction methods are effective for converting nitro-indazole intermediates to the 6-amine derivative?

Methodological Answer:

Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemoselective reduction (Na₂S₂O₄ in aqueous THF) effectively reduces nitro groups to amines while preserving the trifluoromethyl substituent. Reaction progress is monitored via TLC, and yields are optimized by controlling temperature (25–60°C) and catalyst loading (5–10 mol%) .

Advanced: How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity in structure-activity relationship (SAR) studies?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity, as shown in SAR studies of analogous indazoles. For example, in kinase inhibition assays, its electron-withdrawing effect improves target engagement by stabilizing hydrogen bonds with catalytic lysine residues. Competitive binding assays (e.g., SPR or ITC) quantify affinity changes when the group is modified .

Advanced: What analytical challenges arise in quantifying trace impurities in 3-(trifluoromethyl)-1H-indazole-6-amine?

Methodological Answer:

LC-MS/MS with a C18 column and 0.1% formic acid mobile phase is used to detect impurities (e.g., deaminated byproducts or regioisomers). Limits of detection (LOD < 0.1%) are achieved via MRM mode. Conflicting data from UV and MS detectors require orthogonal validation using ¹⁹F NMR to resolve fluorine-containing contaminants .

Advanced: What biological targets are hypothesized for this compound based on indazole pharmacology?

Methodological Answer:

Indazole derivatives modulate kinases (e.g., PKA, CDK), GPCRs, and ion channels (e.g., AMPA receptors). Target prioritization involves computational docking (AutoDock Vina) against crystallized kinase domains, followed by functional assays (e.g., cAMP ELISA for PKA or calcium flux assays for ion channels) .

Advanced: Can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

Asymmetric catalysis (e.g., imine reductase-mediated reduction) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can induce enantioselectivity. For example, imine reductase from Streptomyces spp. achieves >90% ee in trifluoromethylated imine reductions, as validated by chiral HPLC .

Advanced: How is regioselectivity controlled during indazole N-alkylation to avoid isomer formation?

Methodological Answer:

N1 vs. N2 alkylation is controlled by steric and electronic factors. Bulky electrophiles (e.g., benzyl bromide) favor N1 due to reduced steric hindrance, while microwave-assisted heating (100°C, 30 min) in DMF enhances selectivity. Isomer ratios are quantified by ¹H NMR integration of N–CH₃ signals .

Advanced: What computational models predict the solubility and stability of this compound under physiological conditions?

Methodological Answer:

COSMO-RS simulations in water/octanol systems estimate logP and solubility. Molecular dynamics (AMBER) assess stability in lipid bilayers. Experimental validation uses shake-flask assays (UV-Vis quantification) and accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:

Low aqueous solubility (<0.1 mg/mL) necessitates nanoformulation (e.g., PEGylated liposomes) or co-solvents (10% DMSO/90% saline). Pharmacokinetic studies in rodents compare oral vs. intravenous administration, with LC-MS monitoring plasma concentrations to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.